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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a concise overview of the known physicochemical properties of

the aromatic amine 4-(3-Fluorophenoxy)aniline. As a molecule of interest in medicinal

chemistry and materials science, understanding its fundamental characteristics is crucial for

predicting its behavior in various systems, including biological assays and formulation studies.

This document summarizes key identifiers, computed properties, and standard experimental

protocols for the determination of its core physicochemical parameters. While experimental

data for certain properties of this specific molecule are not readily available in public literature,

this guide furnishes the methodologies for their empirical determination.

Introduction
4-(3-Fluorophenoxy)aniline is a diaryl ether derivative containing a fluorine substituent, a

common modification in medicinal chemistry to enhance metabolic stability and binding affinity.

The phenoxy-aniline scaffold is present in a variety of biologically active compounds. A

thorough characterization of its physicochemical properties, such as lipophilicity, acidity, and

solubility, is a prerequisite for any drug discovery or material science endeavor. This document

serves as a centralized resource for this critical information.
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The structural representation and key identifiers for 4-(3-Fluorophenoxy)aniline are presented

below.

IUPAC Name: 4-(3-fluorophenoxy)aniline[1]

CAS Number: 307308-62-9[1]

Molecular Formula: C₁₂H₁₀FNO[1]

SMILES: C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)N[1]

InChIKey: OHACTALIXWVZFF-UHFFFAOYSA-N[1]

Physicochemical Data
The following table summarizes the available quantitative physicochemical data for 4-(3-
Fluorophenoxy)aniline. It is important to note that while some properties have been

computationally predicted, experimental values for several key parameters are not widely

reported in the scientific literature.

Property Value Data Type Source

Molecular Weight 203.21 g/mol Computed PubChem[1]

Monoisotopic Mass 203.074642105 Da Computed PubChem[1]

XlogP 3.0 Predicted PubChemLite[2]

Melting Point Not available Experimental -

Boiling Point Not available Experimental -

pKa (basic) Not available Experimental -

Aqueous Solubility Not available Experimental -
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To empirically determine the physicochemical properties of 4-(3-Fluorophenoxy)aniline,

standard laboratory procedures can be employed. Below are detailed methodologies for key

experiments.

Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Determination

A small, dry sample of 4-(3-Fluorophenoxy)aniline is finely powdered and packed into a

capillary tube to a height of 2-3 mm.

The capillary tube is placed in a melting point apparatus.

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting

point.

The temperature at which the first drop of liquid appears and the temperature at which the

entire sample becomes liquid are recorded as the melting point range. A narrow melting

range is indicative of a pure compound.

Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity,

which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: HPLC-based logP Determination

A reversed-phase high-performance liquid chromatography (RP-HPLC) system is

equilibrated with a mobile phase consisting of a buffered aqueous solution and an organic

modifier (e.g., acetonitrile or methanol).

A set of standard compounds with known logP values are injected to create a calibration

curve by plotting the logarithm of their retention factors (k) against their known logP

values.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1339340?utm_src=pdf-body
https://www.benchchem.com/product/b1339340?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A solution of 4-(3-Fluorophenoxy)aniline is injected under the same chromatographic

conditions.

The retention time of the compound is used to calculate its retention factor, and its logP is

subsequently determined from the calibration curve.

Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for understanding a

compound's ionization state at different pH values. For an aniline derivative, the pKa of its

conjugate acid is typically determined.

Methodology: Potentiometric Titration

A precise amount of 4-(3-Fluorophenoxy)aniline is dissolved in a suitable solvent mixture

(e.g., water/methanol).

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode

and a magnetic stirrer.

A standardized solution of a strong acid (e.g., HCl) is incrementally added to the solution

using a burette.

The pH of the solution is recorded after each addition of the titrant.

The equivalence point of the titration is determined from the resulting titration curve (pH

vs. volume of titrant). The pKa is the pH at which half of the compound is protonated.

Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's bioavailability and

formulation.

Methodology: Shake-Flask Method

An excess amount of solid 4-(3-Fluorophenoxy)aniline is added to a known volume of an

aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature.
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The resulting suspension is agitated (e.g., using a shaker) for a sufficient period (typically

24-48 hours) to ensure equilibrium is reached.

The suspension is then filtered or centrifuged to separate the undissolved solid.

The concentration of 4-(3-Fluorophenoxy)aniline in the clear aqueous phase is

quantified using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

This concentration represents the equilibrium solubility.

Visualization of Characterization Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of

a novel chemical entity like 4-(3-Fluorophenoxy)aniline.
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Physicochemical characterization workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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